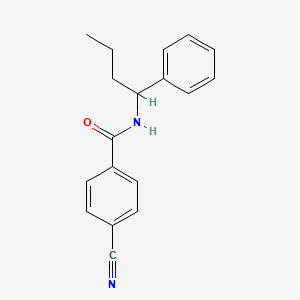
4-cyano-N-(1-phenylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(1-phenylbutyl)benzamide, also known as CB13, is a synthetic compound that belongs to the class of compounds known as benzamides. It was first synthesized in the early 1990s and has since been the subject of extensive research due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 4-cyano-N-(1-phenylbutyl)benzamide is not yet fully understood. However, it is believed to act on the endocannabinoid system, specifically by binding to the CB2 receptor. This receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune response. This compound has also been shown to have some activity at the CB1 receptor, which is primarily found in the brain and is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to have anti-cancer properties, specifically in the treatment of breast cancer. This compound has been found to induce cell death in breast cancer cells, while leaving healthy cells unharmed. Additionally, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of 4-cyano-N-(1-phenylbutyl)benzamide is its potential as a therapeutic agent for a variety of conditions. Its analgesic, anti-inflammatory, and anti-cancer properties make it a promising candidate for further study. Additionally, its potential use in the treatment of addiction could have significant implications for public health. However, one limitation of this compound is its relatively low potency compared to other compounds that target the endocannabinoid system. This could limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for the study of 4-cyano-N-(1-phenylbutyl)benzamide. One area of interest is its potential use in the treatment of addiction. Further research could explore its effectiveness in reducing drug-seeking behavior and withdrawal symptoms in human subjects. Additionally, its anti-cancer properties could be further studied to determine its potential as a cancer treatment. Finally, its potential use as an analgesic and anti-inflammatory agent could be explored in the context of chronic pain conditions.
Synthesis Methods
The synthesis of 4-cyano-N-(1-phenylbutyl)benzamide involves the reaction of 4-cyano-N-phenethylbenzamide with 1-phenylbutylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The purity of the final product is determined using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
4-cyano-N-(1-phenylbutyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of addiction, specifically to opioids and nicotine. It has been found to reduce drug-seeking behavior and withdrawal symptoms in animal models.
properties
IUPAC Name |
4-cyano-N-(1-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-6-17(15-7-4-3-5-8-15)20-18(21)16-11-9-14(13-19)10-12-16/h3-5,7-12,17H,2,6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTSSYIPBZLYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6105786.png)
![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole](/img/structure/B6105792.png)
![3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6105808.png)
![ethyl 3-(3-chlorobenzyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6105811.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6105815.png)
![ethyl 3-(3-phenylpropyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6105817.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B6105824.png)
![3-{[(4-cyclohexylphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6105839.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6105846.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6105855.png)
![4-{[3-(ethoxycarbonyl)-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6105865.png)
![N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide](/img/structure/B6105881.png)
![4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6105890.png)